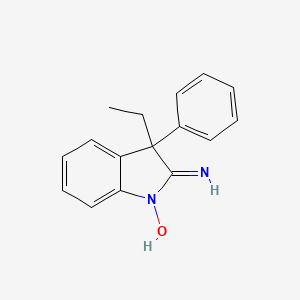
3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its aromatic nature.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and manganese dioxide for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
3H-Indol-2-amine, 3-ethyl-3-phenyl-, 1-oxide can be compared with other indole derivatives, such as:
3H-Indol-2-amine, N-phenyl-3-(phenylimino)-: This compound has similar structural features but different substituents, leading to variations in biological activity.
3H-Indole, 2,3,3-trimethyl-: Another indole derivative with distinct substituents, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
61352-02-1 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-ethyl-1-hydroxy-3-phenylindol-2-imine |
InChI |
InChI=1S/C16H16N2O/c1-2-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18(19)15(16)17/h3-11,17,19H,2H2,1H3 |
InChI Key |
RUVZBESOJQCXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=N)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















